molecular formula C14H14N6S B6028621 5-(2,5-dimethylpyrazol-3-yl)-1-(thiophen-2-ylmethyl)-4H-imidazo[4,5-c]pyrazole

5-(2,5-dimethylpyrazol-3-yl)-1-(thiophen-2-ylmethyl)-4H-imidazo[4,5-c]pyrazole

Cat. No.: B6028621
M. Wt: 298.37 g/mol
InChI Key: HPUKJZFWMRJDKD-UHFFFAOYSA-N
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Description

5-(2,5-dimethylpyrazol-3-yl)-1-(thiophen-2-ylmethyl)-4H-imidazo[4,5-c]pyrazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system combining imidazole and pyrazole moieties, which are known for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethylpyrazol-3-yl)-1-(thiophen-2-ylmethyl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and imidazole precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxaldehyde, and various catalysts to facilitate the cyclization and fusion processes.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethylpyrazol-3-yl)-1-(thiophen-2-ylmethyl)-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,5-dimethylpyrazol-3-yl)-1-(thiophen-2-ylmethyl)-4H-imidazo[4,5-c]pyrazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound is of interest due to its potential interactions with various biomolecules. It may serve as a ligand in coordination chemistry, binding to metal ions and forming complexes with potential biological activity.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer therapies.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-(2,5-dimethylpyrazol-3-yl)-1-(thiophen-2-ylmethyl)-4H-imidazo[4,5-c]pyrazole exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,5-dimethylpyrazol-3-yl)-1-(thiophen-2-ylmethyl)-4H-imidazole
  • 5-(2,5-dimethylpyrazol-3-yl)-1-(thiophen-2-ylmethyl)-4H-pyrazole
  • 5-(2,5-dimethylpyrazol-3-yl)-1-(thiophen-2-ylmethyl)-4H-imidazo[4,5-b]pyrazole

Uniqueness

What sets 5-(2,5-dimethylpyrazol-3-yl)-1-(thiophen-2-ylmethyl)-4H-imidazo[4,5-c]pyrazole apart is its fused ring system, which combines the properties of both imidazole and pyrazole rings

Properties

IUPAC Name

5-(2,5-dimethylpyrazol-3-yl)-1-(thiophen-2-ylmethyl)-4H-imidazo[4,5-c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6S/c1-9-6-12(19(2)18-9)13-16-11-7-15-20(14(11)17-13)8-10-4-3-5-21-10/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUKJZFWMRJDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NC3=C(N2)C=NN3CC4=CC=CS4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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